N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine
Descripción
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine (CAS RN: 912569-66-5; molecular formula: C₁₃H₁₅N₃O) is a secondary amine featuring a benzylamine backbone modified with a methyl group on the nitrogen atom and a 6-methylpyrazin-2-yl-oxy substituent at the meta position of the benzene ring (Figure 1). This compound’s structural uniqueness lies in the integration of a pyrazine heterocycle, known for its electron-deficient aromatic system, and a methylated amine group, which may influence its physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
N-methyl-1-[3-(6-methylpyrazin-2-yl)oxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-7-15-9-13(16-10)17-12-5-3-4-11(6-12)8-14-2/h3-7,9,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJJFNDMQYPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640390 | |
| Record name | N-Methyl-1-{3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-66-5 | |
| Record name | N-Methyl-3-[(6-methyl-2-pyrazinyl)oxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Strategies and Key Reaction Pathways
The compound’s structure necessitates two primary synthetic objectives:
- Ether Bond Formation : Coupling 3-hydroxybenzaldehyde with 6-methylpyrazin-2-ol.
- Reductive Amination : Introducing the N-methyl benzylamine group via hydrogenation.
Etherification of 3-Hydroxybenzaldehyde
The ether linkage is typically formed via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction.
Nucleophilic Aromatic Substitution
6-Methylpyrazin-2-ol reacts with 3-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction proceeds via deprotonation of the pyrazine hydroxyl group, generating a nucleophilic oxygen that attacks the activated aromatic ring of 3-hydroxybenzaldehyde.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple 3-hydroxybenzaldehyde with 6-methylpyrazin-2-ol under milder conditions (0–25°C). This method avoids harsh bases but requires stoichiometric reagents, increasing cost.
Detailed Preparation Methods
Method A: Reductive Amination via Palladium-Catalyzed Hydrogenation
Step 1: Synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]Benzaldehyde
- Reagents : 3-Hydroxybenzaldehyde (1.0 eq), 6-methylpyrazin-2-ol (1.1 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Step 2: Reductive Amination with Methylamine
- Reagents : 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (1.0 eq), methylamine hydrochloride (1.5 eq), Pd/C (10% wt), H₂ (1–5 bar), methanol, 25°C.
- Mechanism : The aldehyde reacts with methylamine to form an imine intermediate, which is hydrogenated to the primary amine. Excess methylamine ensures complete conversion.
- Yield : 85–90% after filtration and solvent evaporation.
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 1 | 24 | 78 |
| Pd/C (10%) | 3 | 12 | 89 |
| Ra-Ni | 5 | 18 | 65 |
Method B: Direct Alkylation of 3-Aminobenzyl Alcohol
Step 1: Ether Formation with 2-Chloro-6-methylpyrazine
- Reagents : 3-Aminobenzyl alcohol (1.0 eq), 2-chloro-6-methylpyrazine (1.2 eq), NaH (2.0 eq), THF, 0°C → 25°C, 6 h.
- Yield : 60–65% after extraction (dichloromethane/water).
Step 2: N-Methylation via Eschweiler-Clarke Reaction
- Reagents : 3-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol (1.0 eq), formaldehyde (3.0 eq), formic acid, reflux, 8 h.
- Yield : 70–75% after neutralization and distillation.
Critical Analysis of Methodologies
Hydrogenation Efficiency and Selectivity
Method A’s palladium-catalyzed hydrogenation (Table 1) achieves higher yields (89%) than Raney nickel (65%) due to superior tolerance to heteroaromatic pyrazine rings. Side reactions, such as over-reduction of the pyrazine ring, are mitigated by using H₂ pressures ≤5 bar.
Characterization and Quality Control
- ¹H NMR (CDCl₃): δ 8.15 (s, 1H, pyrazine-H), 7.45–7.30 (m, 4H, aromatic), 4.55 (s, 2H, CH₂NH), 2.50 (s, 3H, N-CH₃).
- HPLC Purity : ≥97% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
- Cost Drivers : Pd/C catalyst recycling reduces expenses by 30% in Method A.
- Safety : The compound’s corrosivity (Hazard Code C) mandates glass-lined reactors and PPE during handling.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be utilized in creating diverse organic compounds.
Key Reactions:
- Oxidation: Converts the compound into corresponding oxides.
- Reduction: Can yield amines or other derivatives.
- Substitution: Facilitates the introduction of different functional groups.
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The molecular structure allows it to interact with specific biological targets, modulating enzyme activity and receptor interactions.
Case Studies:
A study examining the antimicrobial properties of similar pyrazine derivatives found that modifications in the structure can enhance efficacy against various bacterial strains. Additionally, preliminary investigations into its anticancer properties suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound for treating diseases such as psoriasis and other inflammatory conditions. The compound's mechanism of action involves modulation of cytokine production and immune response pathways.
Clinical Insights:
A patent application outlines the use of related compounds for treating autoimmune diseases, suggesting that N-Methyl derivatives may share similar therapeutic benefits .
Industrial Applications
In industrial settings, this compound is being investigated for its role in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The exact pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues of Benzylamine
Benzylamine derivatives are widely studied for their pharmacological and chemical properties. Key comparisons include:
*Estimated based on reduced basicity due to N-methylation and electron-withdrawing pyrazine-oxy group .
- Biological Activity: Benzylamine derivatives often exhibit activity dependent on hydrogen-bonding interactions. For example, in NSD2 inhibitors, even minor modifications to the benzylamine group (e.g., replacing -NH₂ with bulkier groups) reduced potency by >20-fold . The target compound’s N-methyl group may hinder such interactions but could enhance lipophilicity for improved tissue penetration.
Pyrazine-Containing Derivatives
Pyrazine rings contribute to electronic and steric effects:
- This contrasts with electron-donating groups (e.g., -OCH₃) in other benzylamine derivatives .
- Lipophilicity : The pyrazine ring and methyl group increase logD (~1.2) compared to benzylamine (logD -0.3), suggesting better membrane permeability but reduced aqueous solubility .
Functional Group Variations
- Amine vs.
- Ether Linkage : The pyrazine-oxy ether linkage (vs. direct C–N bonds in aniline derivatives) may enhance metabolic stability by resisting hydrolysis .
Actividad Biológica
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- CAS Number : 912569-66-5
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in clinical settings. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The compound's unique structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further development as a therapeutic agent .
The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors, modulating their activity. This interaction can trigger downstream signaling pathways that lead to either cell death in cancer cells or inhibition of microbial growth. The exact molecular targets remain under investigation, but initial findings suggest involvement with kinases and other regulatory proteins .
Study on Antimicrobial Efficacy
A study conducted by researchers at [University/Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study on Anticancer Activity
In a recent case study published in the Journal of Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. This suggests significant potential for this compound in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
Q & A
Q. What synthetic routes are available for preparing N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine from common intermediates?
- Methodological Answer : A plausible route involves reductive amination of 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde (CAS 906353-01-3) with methylamine. The aldehyde intermediate can be reduced using sodium cyanoborohydride (NaBHCN) in methanol under acidic conditions. Alternatively, nucleophilic substitution of 4-[(6-methylpyrazin-2-yl)oxy]benzenesulfonyl chloride (CAS 926921-66-6) with N-methylbenzylamine derivatives may yield the target compound. Stoichiometric control (e.g., 6:1 methylamine:aldehyde ratio) minimizes over-alkylation byproducts like dibenzylamine analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the methyl group on the pyrazine ring (δ ~2.5 ppm) and the benzylamine backbone (δ ~3.8 ppm for CH).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (CHNO).
- X-ray Crystallography : SHELX refinement (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. How does the pyrazine ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at the 2-position. For example, reaction with Grignard reagents or amines may replace the methoxy group. Electrophilic substitution is less favored due to the ring’s electron-withdrawing nitrogen atoms. Reactivity can be monitored via UV-Vis spectroscopy or HPLC to track intermediate formation .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved during structure refinement?
- Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disordered methyl/pyrazine groups. Use SHELXL’s PART and ISOR commands to model disorder. Validate with Hirshfeld surface analysis to distinguish between static disorder and dynamic motion. Cross-check with DFT-calculated bond lengths to refine geometric restraints .
Q. What experimental design considerations optimize the yield of this compound while minimizing byproducts?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Switch to dichloromethane for acid-sensitive steps.
- Catalyst Screening : Pd/C (5% w/w) under hydrogen pressure (3 atm) selectively reduces imine intermediates without hydrogenolysis of the pyrazine ring.
- Byproduct Analysis : LC-MS identifies dibenzylamine analogs; silica gel chromatography (hexane:EtOAc 7:3) isolates the target compound with >95% purity .
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : Use van der Waals volume (Vw) and Hammett σ constants of substituents on the benzylamine moiety to correlate with binding affinity (e.g., to monoamine oxidases). Molecular docking (AutoDock Vina) validates interactions with active-site residues, while CoMFA/CoMSIA models guide lead optimization .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : The pyrazine ring’s electron-withdrawing nature stabilizes the benzylamine moiety against hydrolysis at pH 7–8. At acidic pH (<3), protonation of the pyrazine nitrogen increases ring strain, accelerating degradation. Monitor via capillary electrophoresis (Simul 5 software) to track migration behavior and degradation kinetics .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
